3-(1H-benzimidazol-2-yl)chromen-2-imine is a heterocyclic compound characterized by its unique structural features, combining the benzimidazole and chromenone frameworks. Its molecular formula is C16H11N3O, and it possesses a molecular weight of 261.28 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
The compound can be synthesized through various methods involving the reaction of benzimidazole derivatives with chromen-2-imine precursors. Its synthesis is often reported in scientific literature, highlighting its significance in organic chemistry and pharmacology.
3-(1H-benzimidazol-2-yl)chromen-2-imine belongs to the class of imines and is categorized under heterocyclic compounds due to the presence of nitrogen in its structure. It is structurally related to other compounds such as 3-(1H-benzimidazol-2-yl)-chromen-2-one, which shares similar synthetic pathways and biological properties .
The synthesis of 3-(1H-benzimidazol-2-yl)chromen-2-imine typically involves:
The reactions are generally conducted under controlled conditions, often using solvents like ethanol or dichloromethane. The use of catalysts such as acetic acid or polyphosphoric acid can enhance yields and reaction rates. Microwave-assisted synthesis has also been explored, significantly reducing reaction times while maintaining high yields .
The molecular structure of 3-(1H-benzimidazol-2-yl)chromen-2-imine features:
The compound's structure can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques help elucidate the connectivity and confirm the presence of functional groups within the molecule .
3-(1H-benzimidazol-2-yl)chromen-2-imine can undergo several types of chemical reactions:
The choice of reagents and solvents significantly affects the outcome of these reactions. For example, dichloromethane is often preferred for oxidation reactions, while ethanol is commonly used for condensation processes.
The mechanism of action for 3-(1H-benzimidazol-2-yl)chromen-2-imine primarily involves its interaction with specific biological targets:
The compound typically exhibits:
Key chemical properties include:
3-(1H-benzimidazol-2-yl)chromen-2-imine has several applications in scientific research:
The compound 3-(1H-benzimidazol-2-yl)chromen-2-imine represents a strategic molecular hybridization between two privileged pharmacophores in medicinal chemistry: the benzimidazole nucleus and the chromen-2-imine system (a structural analog of coumarin). This hybrid exhibits a planar, conjugated structure with the molecular formula C₁₆H₁₁N₃O and a molecular weight of 261.28 g/mol [1]. The benzimidazole moiety contributes hydrogen-bonding capabilities via its imidazole nitrogen atoms (N-H and N:), while the chromen-2-imine unit adds π-electron density and potential metal-coordination sites. Crucially, the imine group (=NH) in the chromen ring differentiates this scaffold from the well-studied coumarin-benzimidazole hybrids (e.g., 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one, CAS 1032-97-9) [4] [5], conferring distinct electronic properties and enhanced nucleophilicity. This structural duality enables multifaceted interactions with biological targets, including:
Table 1: Core Structural Features of Key Hybrid Compounds | Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Feature |
---|---|---|---|---|---|
3-(1H-Benzimidazol-2-yl)chromen-2-imine | Benzimidazole-Chromen-2-imine | C₁₆H₁₁N₃O | 261.28 | Chromen-2-imine (=NH) group | |
3-(1H-Benzimidazol-2-yl)-2H-chromen-2-one (CAS 1032-97-9) | Benzimidazole-Coumarin | C₁₆H₁₀N₂O₂ | 262.26 | Lactone (C=O) group | |
3-(5,7-Dibromo-1H-benzimidazol-2-yl)-2H-chromen-2-imine | Dibrominated derivative | C₁₆H₉Br₂N₃O | 421.08 | Bromine substituents for enhanced lipophilicity | [3] |
The development of benzimidazole-chromen-2-imine hybrids marks a significant evolution from early coumarin-benzimidazole pharmacophores. Initial synthetic routes relied on harsh catalysts (e.g., acetic acid) and high-temperature reflux, yielding target compounds in moderate efficiencies (78–85%) [2]. A transformative advancement emerged through green chemistry protocols, particularly using citric acid as an eco-friendly, biodegradable catalyst. This method achieved superior yields (88–94%) under reflux conditions in ethanol, demonstrating enhanced sustainability and scalability [2]. The catalytic efficiency of citric acid stems from its tricarboxylic structure, which facilitates proton transfer during the condensation of 2-hydrazinobenzimidazole with carbonyl compounds.
Biological evaluations have revealed compelling antimicrobial properties for these hybrids. Compounds 3c (4-methoxyphenyl derivative) and 3o (isatin derivative) exhibited broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi. Molecular docking studies elucidated their mechanism:
Table 2: Synthetic Efficiency and Bioactivity of Select Hybrids | Compound | Catalyst | Yield (%) | Key Biological Activity | Docking Target (PDB) | Binding Energy (kcal/mol) |
---|---|---|---|---|---|---|
3c | Citric acid | 92 | Broad-spectrum antimicrobial | 2NXW | –5.96 | |
3o | Citric acid | 88 | Broad-spectrum antimicrobial | 1EA1 | –6.00 | |
3a | Acetic acid | 85 | Reference compound | - | - | |
3d | Citric acid | 90 | Gram-negative activity | 2IWC | –5.85 |
Despite promising advances, critical research gaps impede the therapeutic translation of benzimidazole-chromen-2-imine hybrids:
Limited Target Diversity: Most mechanistic studies focus on generic antimicrobial targets (e.g., 2IWC, 2NXW) [2]. Opportunities exist to probe oncology-relevant targets like tyrosine kinases (e.g., c-ABL), where analogous 3-benzimidazol-2-yl-1H-indazoles show efficacy [6]. The planar structure of these hybrids suggests potential for intercalation or kinase inhibition, but experimental validation is lacking.
Computational-Experimental Disconnect: While DFT studies confirm the energetic stability of (E)-isomers (e.g., gas-phase energy: –476,738 kcal/mol for 3a) and favorable HOMO-LUMO gaps (–3.73 eV in gas phase) [2], correlations between computed parameters (e.g., electrophilicity index) and observed bioactivity remain superficial. Integrating machine learning with multi-parameter optimization could bridge this gap.
Synthetic Scalability: Current green synthesis uses ethanol reflux, but microwave-assisted or continuous-flow methods remain unexplored. Hybrids with halogen substitutions (e.g., 5,7-dibromo) [3] could enhance bioactivity but require optimized routes due to steric effects.
Structural Optimization Space: No studies have systematically modified the chromen-imine tautomeric equilibrium (e.g., enol-imine vs. keto-enamine forms) or incorporated biomolecule-directed delivery systems (e.g., peptide conjugates). Such modifications could improve tumor selectivity or biofilm penetration.
Table 3: Key Research Gaps and Proposed Strategies | Research Gap | Challenge | Opportunity | Expected Impact |
---|---|---|---|---|
Target specificity | Limited data on cancer targets | Screen against kinase panels (e.g., c-ABL) | Identification of oncology leads | |
Tautomerism effects | Unclear role of imine/enol equilibrium | Synthesize tautomer-locked analogs | Enhanced binding affinity | |
Delivery efficiency | Poor solubility/bioavailability | Develop nanoformulations or prodrugs | Improved pharmacokinetics | |
Halogenated derivatives | Synthetic complexity | Green halogenation protocols | Broader antimicrobial spectrum | [3] |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9